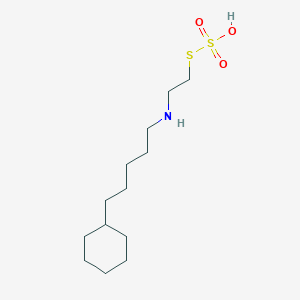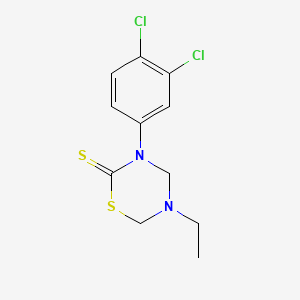
Iron;platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron-platinum compounds, particularly iron-platinum alloys, are of significant interest due to their unique properties and potential applications. These compounds are known for their high magnetic anisotropy, corrosion resistance, and catalytic activity. The combination of iron and platinum results in materials that are not only robust but also exhibit excellent performance in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
Iron-platinum compounds can be synthesized through various methods, including chemical vapor deposition, co-precipitation, and thermal decomposition. One common method involves the reduction of iron and platinum precursors in the presence of a reducing agent such as hydrogen gas. The reaction conditions typically include high temperatures and controlled atmospheres to ensure the formation of the desired phase.
Industrial Production Methods
In industrial settings, iron-platinum alloys are often produced using arc melting or induction melting techniques. These methods involve melting the constituent metals in a controlled environment to form a homogeneous alloy. The molten alloy is then rapidly cooled to prevent phase separation and ensure uniformity. Additionally, techniques such as mechanical alloying and sputtering are employed to produce thin films and nanoparticles of iron-platinum compounds.
化学反应分析
Types of Reactions
Iron-platinum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific composition and structure of the compound.
Common Reagents and Conditions
Oxidation: Iron-platinum compounds can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide. The reaction conditions typically involve elevated temperatures to facilitate the oxidation process.
Reduction: Reduction reactions often involve the use of hydrogen gas or other reducing agents to convert iron-platinum oxides back to their metallic form.
Substitution: Substitution reactions can occur when iron or platinum atoms in the compound are replaced by other metal atoms. This is often achieved using metal halides or organometallic reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of iron-platinum compounds can result in the formation of iron oxide and platinum oxide, while reduction reactions typically yield the metallic form of the compound.
科学研究应用
Iron-platinum compounds have a wide range of scientific research applications due to their unique properties:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation and oxidation processes. Their high catalytic activity and stability make them ideal for industrial applications.
Biology: Iron-platinum nanoparticles are explored for use in biomedical applications, such as targeted drug delivery and magnetic resonance imaging (MRI) contrast agents. Their biocompatibility and magnetic properties enhance their effectiveness in these roles.
Medicine: In medicine, iron-platinum compounds are investigated for their potential in cancer therapy. Their ability to generate heat when exposed to an alternating magnetic field makes them suitable for hyperthermia treatment.
Industry: Iron-platinum alloys are used in the production of high-performance magnets, which are essential components in various electronic devices and motors. Their corrosion resistance and durability also make them suitable for use in harsh environments.
作用机制
The mechanism by which iron-platinum compounds exert their effects varies depending on the application. In catalysis, the high surface area and active sites of iron-platinum nanoparticles facilitate the adsorption and activation of reactant molecules, leading to enhanced reaction rates. In biomedical applications, the magnetic properties of iron-platinum nanoparticles enable their use in targeted drug delivery, where they can be directed to specific sites in the body using an external magnetic field. Additionally, their ability to generate heat through magnetic hyperthermia can induce localized cell death in cancer therapy.
相似化合物的比较
Iron-platinum compounds are unique compared to other similar compounds due to their combination of magnetic, catalytic, and biocompatible properties. Similar compounds include:
Iron-cobalt alloys: Known for their high magnetic saturation and strength, but they lack the corrosion resistance of iron-platinum compounds.
Platinum-cobalt alloys: These alloys exhibit excellent catalytic properties but do not possess the same level of magnetic anisotropy as iron-platinum compounds.
Nickel-platinum alloys: While they have good catalytic activity and corrosion resistance, they do not match the magnetic properties of iron-platinum compounds.
属性
CAS 编号 |
12285-69-7 |
|---|---|
分子式 |
Fe3Pt |
分子量 |
362.62 g/mol |
IUPAC 名称 |
iron;platinum |
InChI |
InChI=1S/3Fe.Pt |
InChI 键 |
LBRAACQBNMYMFL-UHFFFAOYSA-N |
规范 SMILES |
[Fe].[Fe].[Fe].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)






![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)


